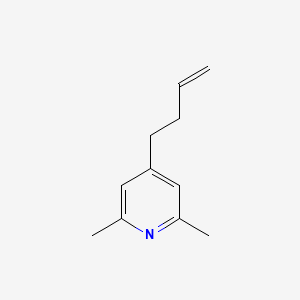
3-(Pyridin-4-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)pentan-1-ol is an organic compound with the molecular formula C10H15NO It consists of a pyridine ring attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction is flexible and allows for the preparation of highly substituted pyridin-4-ol derivatives . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ palladium-catalyzed processes and other catalytic systems to facilitate the synthesis of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into different alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or carboxylic acids, while reduction can produce different alcohols or amines. Substitution reactions can result in various functionalized pyridine derivatives .
Scientific Research Applications
3-(Pyridin-4-yl)pentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical processes. Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Pyridin-4-yl)pentan-1-ol include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol. These compounds share the pyridine ring structure but differ in the position and type of substituents attached to the ring .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its pentanol chain provides additional functionalization opportunities, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-pyridin-4-ylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(5-8-12)10-3-6-11-7-4-10/h3-4,6-7,9,12H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQFIXWNZBRNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine](/img/structure/B7780519.png)




